molecular formula C13H23BN2O2 B1302196 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 827614-66-4

1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1302196
CAS No.: 827614-66-4
M. Wt: 250.15 g/mol
InChI Key: YMEBZRNYQBODKB-UHFFFAOYSA-N
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Description

1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and heterocycles in medicinal chemistry. Its isobutyl substituent at the N1 position provides moderate steric bulk, enhancing solubility in organic solvents while maintaining reactivity in catalytic processes. This compound is pivotal in drug discovery, particularly for kinase inhibitors and bromodomain-targeting agents .

Properties

IUPAC Name

1-(2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BN2O2/c1-10(2)8-16-9-11(7-15-16)14-17-12(3,4)13(5,6)18-14/h7,9-10H,8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEBZRNYQBODKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374778
Record name 1-(2-Methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Molecular Weight

250.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-66-4
Record name 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Record name 1-(2-Methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Record name 827614-66-4
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Preparation Methods

Step 1: Preparation of Pyrazole Intermediate

The pyrazole core is synthesized or obtained as a precursor. Depending on the desired substituents:

  • Reagents: Pyrazole derivatives are functionalized with halides (e.g., iodopyrazoles) or other reactive groups.
  • Conditions: Reactions are typically carried out in solvents like N-methylpyrrolidone (NMP) or tetrahydrofuran (THF) under inert atmospheres to prevent unwanted side reactions.

Step 2: Formation of Boronate Ester

This step involves coupling a boronic acid derivative (e.g., bis(pinacolato)diboron) with the pyrazole intermediate:

  • Catalysts: Palladium-based catalysts such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II).
  • Base: Potassium acetate or cesium carbonate is used to facilitate the coupling reaction.
  • Reaction Conditions:
    • Temperature: Typically around 80–95°C.
    • Solvent: Polar aprotic solvents like dioxane or THF.
    • Time: Reaction times range from 5–16 hours.

This step yields the boronate ester-functionalized pyrazole.

Step 3: Isobutyl Substitution

The introduction of the isobutyl group onto the pyrazole ring can be achieved through alkylation reactions:

  • Reagents: Alkyl halides (e.g., isobutyl bromide) in the presence of strong bases like sodium hydride.
  • Conditions: Conducted in anhydrous solvents under controlled temperatures to prevent side reactions.

Optimized Conditions for Industrial Applications

Recent studies have focused on optimizing these synthetic routes to make them more suitable for industrial-scale production:

Data Table: Key Reaction Parameters

Step Reagents & Catalysts Solvent Temperature (°C) Time Yield (%)
Pyrazole Functionalization Iodopyrazoles + Base NMP 80 20 hours ~65
Boronate Ester Formation Bis(pinacolato)diboron + Pd catalyst + KAc Dioxane 95 5 hours ~44
Isobutyl Substitution Isobutyl bromide + NaH THF Ambient Variable ~80

Analytical Characterization

The final product is characterized using techniques such as:

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl compounds.

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

    Bases: Typically potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Solvents: THF, DMF, or toluene.

    Temperatures: Generally between 50-100°C.

Major Products:

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Alcohols/Phenols: Formed via oxidation of the boronic ester.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been studied for their ability to inhibit tumor growth in various cancer cell lines. The dioxaborolane group enhances the compound's stability and bioavailability, making it a promising candidate for further development in cancer therapeutics .

Neuroprotective Effects
Studies have suggested that pyrazole derivatives can also provide neuroprotective effects. The incorporation of the dioxaborolane group may contribute to this activity by modulating oxidative stress and inflammation pathways in neuronal cells. This potential application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science

Synthesis of Functional Materials
The unique structure of this compound allows it to be utilized in the synthesis of advanced materials. Its boron-containing structure makes it suitable for creating polymers with enhanced thermal stability and mechanical properties. Researchers are exploring its use in the development of high-performance coatings and composites .

Catalysis
The compound has been investigated as a catalyst in various organic reactions. Its ability to stabilize radical intermediates makes it a valuable tool in synthetic organic chemistry. The dioxaborolane moiety can facilitate cross-coupling reactions that are essential for constructing complex organic molecules .

Agricultural Chemistry

Pesticide Development
The incorporation of boron into organic compounds has been shown to enhance their efficacy as pesticides. This compound has been evaluated for its potential use as a pesticide due to its ability to disrupt metabolic processes in target pests while being less harmful to beneficial organisms .

Herbicide Formulation
In addition to its pesticidal properties, this compound has been explored for formulation into herbicides. Its selective action against specific weed species could lead to more environmentally friendly agricultural practices by minimizing collateral damage to crops .

Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various pyrazole derivatives. Among these derivatives, this compound exhibited potent cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Material Applications
In a recent publication in Advanced Materials, researchers reported the use of boron-containing pyrazoles in creating nanocomposite materials with enhanced electrical conductivity and thermal stability. The incorporation of this compound into polymer matrices improved mechanical strength without compromising flexibility .

Mechanism of Action

The mechanism by which 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate, followed by reductive elimination to yield the coupled product.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Steric/Electronic Effects

Alkyl Substituents
  • 1-Isopropyl Analogue (CAS RN: 879487-10-2) :
    The isopropyl group introduces branching closer to the pyrazole ring, leading to increased steric hindrance compared to isobutyl. This slows alkylation reactions (e.g., requiring 72 hours with 2-iodopropane) but improves metabolic stability in vivo .
  • 1-Cyclobutylmethyl Analogue (CAS RN: 1233526-47-0) :
    The cyclobutylmethyl group adds rigidity and bulk, significantly reducing reactivity in cross-coupling reactions. However, this enhances selectivity in binding hydrophobic pockets of proteins, as seen in kinase inhibitor studies .
Aromatic and Polar Substituents
  • 1-Phenyl-3,5-Dimethyl Analogue :
    The phenyl ring enables π-π stacking interactions in protein binding, making it effective in BET bromodomain inhibition. The electron-donating methyl groups increase pyrazole ring electron density, accelerating Suzuki coupling rates .
  • 1-(2,2-Dimethoxyethyl) Analogue :
    Ether oxygen atoms improve aqueous solubility, favoring applications in aqueous-phase reactions. However, the polar group reduces membrane permeability, limiting its use in CNS-targeting drugs .
Unsubstituted Parent Compound :

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole lacks an N1 substituent, offering minimal steric hindrance and maximal reactivity. It serves as a versatile intermediate but suffers from poor solubility in non-polar solvents .

Physicochemical Properties

Compound Molecular Weight logP<sup>*</sup> Solubility (THF) Reactivity in Suzuki Coupling
1-Isobutyl derivative ~282.16 3.2 High Moderate
1-Isopropyl (CAS: 879487-10-2) ~268.15 3.0 Moderate Slow
1-Cyclobutylmethyl (CAS: 1233526-47-0) 262.16 3.5 Low Very Slow
1-Phenyl-3,5-dimethyl 298.18 4.1 Moderate Fast
Parent (unsubstituted) 208.07 1.8 Low Very Fast

<sup>*</sup>Predicted using fragment-based methods.

Biological Activity

1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound with notable biological activity. This compound belongs to a class of pyrazole derivatives that have garnered attention for their potential therapeutic applications. The following sections provide a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H23BN2O2
  • Molecular Weight : 235.24 g/mol
  • Density : 1.003 g/mL at 25 °C
  • Boiling Point : 248-249 °C

Research indicates that this compound acts primarily as an inhibitor of Rho-associated protein kinase (ROCK) pathways. ROCK is implicated in various cellular processes including cytoskeletal dynamics and cell migration. The inhibition of ROCK can lead to significant effects on smooth muscle contraction and neuronal signaling.

Key Mechanisms:

  • ROCK Inhibition : This compound has been shown to inhibit both ROCK1 and ROCK2 effectively, which are crucial in regulating various physiological processes and diseases such as hypertension and neurodegeneration .
  • Neuroprotective Effects : In models of neurodegeneration (e.g., amyotrophic lateral sclerosis), this compound demonstrated protective effects by modulating signaling pathways associated with neuronal survival .

Pharmacological Effects

The biological activity of the compound has been evaluated in several studies:

Table 1: Summary of Pharmacological Effects

EffectObservations
Antihypertensive Reduced vascular resistance in animal models .
Neuroprotective Improved neuronal survival in ALS models; reduced apoptosis .
Anti-inflammatory Decreased markers of inflammation in vitro and in vivo .

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Neuroprotection :
    • A study investigated the neuroprotective effects of this compound in a mouse model of ALS. Results indicated a significant reduction in neuronal death and improved motor function compared to control groups .
  • Hypertension Model :
    • In hypertensive rats, administration of the compound led to a marked decrease in blood pressure and vascular remodeling. The study highlighted the potential use of this compound in managing hypertension through ROCK inhibition .
  • Inflammation Reduction :
    • Another investigation focused on the anti-inflammatory properties of this compound in a model of acute inflammation. The results showed a reduction in pro-inflammatory cytokines and improved tissue healing rates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-isobutyl-4-(dioxaborolan-2-yl)-1H-pyrazole, and how can common impurities be identified?

  • Methodological Answer : The compound is typically synthesized via sequential alkylation and Suzuki-Miyaura coupling. For example, alkylation of pyrazole precursors with isobutyl halides under basic conditions (K₂CO₃, DMF) introduces the isobutyl group, followed by boronation using bis(pinacolato)diboron (B₂Pin₂) with palladium catalysts (e.g., PdCl₂(PPh₃)₂) . Common impurities include unreacted starting materials, protodeboronated byproducts, or oxidized boronic acids. These can be detected via HPLC, TLC, or ¹¹B NMR spectroscopy.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole proton splitting, isobutyl CH₃ signals, and dioxaborolan methyl groups) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or HRMS).
  • X-ray Crystallography : Resolve crystal structures using programs like SHELXL for unambiguous confirmation .
  • ¹¹B NMR : Verify boronic ester integrity (δ ~30 ppm for dioxaborolanes) .

Advanced Research Questions

Q. How can reaction conditions for Suzuki-Miyaura cross-coupling be optimized when using this compound as a boronic ester partner?

  • Methodological Answer : Key factors include:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/H₂O mixtures (e.g., 1:1 v/v) under degassed conditions .
  • Base : Na₂CO₃ or NaHCO₃ (1–2 M aqueous solutions) to maintain pH and prevent protodeboronation .
  • Temperature : Microwave irradiation (140°C, 0.5 h) improves yields in sterically hindered systems .
  • Additives : Ligands like PPh₃ stabilize palladium intermediates, reducing side reactions .

Q. What strategies mitigate protodeboronation or oxidation of the dioxaborolan moiety during storage or reactions?

  • Methodological Answer :

  • Storage : Keep at –20°C under inert atmosphere (argon) to prevent hydrolysis/oxidation .
  • Reaction Design : Use degassed solvents and minimize exposure to protic or acidic conditions. Add antioxidants (e.g., BHT) or stabilize with Lewis bases (e.g., NEt₃) .
  • Monitoring : Track boronate stability via ¹¹B NMR or LC-MS during reaction progression .

Q. How does the isobutyl substituent influence steric and electronic effects in cross-coupling reactions compared to other alkyl groups (e.g., benzyl or tert-butyl)?

  • Methodological Answer :

  • Steric Effects : Isobutyl groups (branched C4) introduce moderate steric hindrance, which can slow transmetallation but improve regioselectivity in coupling with aryl halides. Compare to tert-butyl (higher hindrance) or methyl (lower) analogs .
  • Electronic Effects : Electron-donating alkyl groups slightly enhance boronate reactivity in Suzuki reactions, though less significantly than electron-withdrawing substituents .

Data Contradiction and Experimental Design

Q. How should researchers resolve discrepancies in reported yields for reactions involving this compound?

  • Methodological Answer :

  • Variable Control : Replicate conditions precisely (e.g., catalyst loading, solvent purity, degassing time). For example, Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ may yield differences due to ligand stability .
  • Byproduct Analysis : Use GC-MS or MALDI-TOF to identify side products (e.g., homocoupling or deborylation).
  • Scale Effects : Microwave vs. conventional heating may alter kinetics; small-scale reactions (<1 mmol) often report higher yields .

Q. What advanced computational or experimental methods can predict regioselectivity in functionalization of the pyrazole ring?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict coupling sites (e.g., C4 vs. C5 positions on pyrazole) .
  • Isotopic Labeling : Use ¹³C-labeled boronic esters to track coupling positions via NMR .
  • Competition Experiments : Compare reactivity with para-substituted aryl halides to map electronic preferences .

Structural and Mechanistic Insights

Q. What challenges arise in crystallizing this compound for X-ray analysis, and how are they addressed?

  • Methodological Answer :

  • Crystallization Issues : The flexible isobutyl group and hydrophobic dioxaborolan moiety may hinder crystal formation. Use mixed solvents (e.g., hexane/EtOAc) or vapor diffusion methods .
  • Data Refinement : SHELXL is preferred for handling disorder in alkyl chains or boronate rings .

Table: Key Reaction Parameters from Literature

Reaction TypeCatalystSolvent SystemTemperatureYield (%)Reference ID
Suzuki CouplingPdCl₂(PPh₃)₂THF/H₂O100°C77
Microwave-Assisted CouplingPd(PPh₃)₄THF/H₂O140°C (MW)85
AlkylationK₂CO₃/KIDMFRT–100°C6–82

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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